
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is a complex organic compound characterized by its unique structure, which includes decahydronaphthalene rings and a silanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine typically involves multiple steps, starting with the preparation of decahydronaphthalene derivatives. The key steps include:
Hydrogenation: Decahydronaphthalene is prepared by hydrogenating naphthalene in the presence of a catalyst such as palladium on carbon.
Alkylation: The decahydronaphthalene is then alkylated with ethyl groups using reagents like ethyl bromide in the presence of a strong base such as sodium hydride.
Silanation: The final step involves the introduction of the silanamine group. This can be achieved by reacting the alkylated decahydronaphthalene with a silane reagent, such as chloromethylsilane, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Wissenschaftliche Forschungsanwendungen
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine involves its interaction with specific molecular targets and pathways. The silanamine group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Di(decahydro-1-naphthyl)ethane: Similar structure but lacks the silanamine group.
Decahydronaphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is unique due to the presence of the silanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
923579-51-5 |
|---|---|
Molekularformel |
C23H43NOSi |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
N-[bis(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-methoxysilyl]ethanamine |
InChI |
InChI=1S/C23H43NOSi/c1-3-24-26(25-2,22-16-8-12-18-10-4-6-14-20(18)22)23-17-9-13-19-11-5-7-15-21(19)23/h18-24H,3-17H2,1-2H3 |
InChI-Schlüssel |
DPCIFMZFXWKEBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN[Si](C1CCCC2C1CCCC2)(C3CCCC4C3CCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


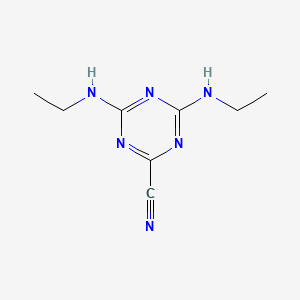
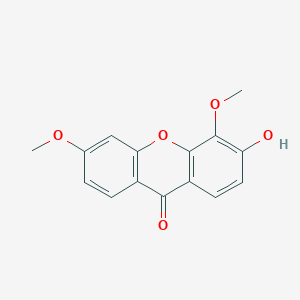
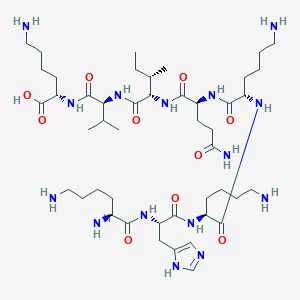
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
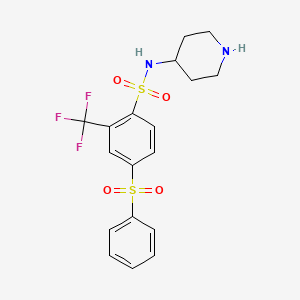
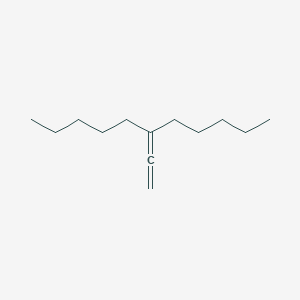
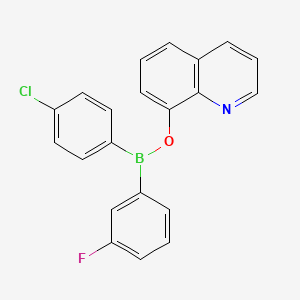
![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
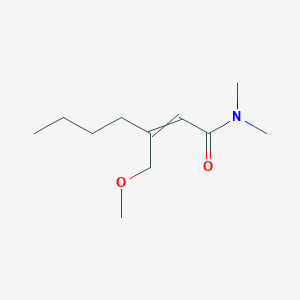


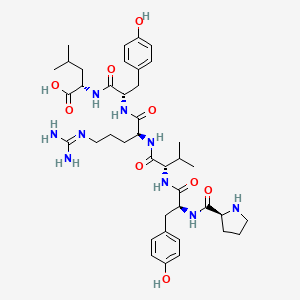

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
